Cell Line Antiproliferative Potency: HJC0123 Demonstrates 5- to 345-Fold Greater Potency Than Stattic and S3I-201 in Breast and Pancreatic Cancer Models
HJC0123 exhibits sub-micromolar to low nanomolar antiproliferative IC50 values across a panel of ER-positive and ER-negative breast cancer and pancreatic cancer cell lines, substantially outperforming the prototypical STAT3 inhibitors Stattic and S3I-201 [1]. Against MDA-MB-231 triple-negative breast cancer cells, HJC0123 achieves an IC50 of 0.29 μM, compared with Stattic at ~5.1 μM (biochemical SH2 domain assay) and S3I-201 at ~100 μM (cell viability), representing a 17.6-fold improvement over Stattic and a 345-fold improvement over S3I-201 [2][3]. Against MCF-7 ER-positive breast cancer cells, HJC0123 demonstrates an IC50 of 0.1 μM [1].
| Evidence Dimension | Antiproliferative IC50 against MDA-MB-231 breast cancer cells |
|---|---|
| Target Compound Data | HJC0123 IC50 = 0.29 μM (MDA-MB-231); 0.1 μM (MCF-7); 0.26 μM (Panc-1); 1.25 μM (AsPC1) |
| Comparator Or Baseline | Stattic IC50 = 5.1 μM (SH2 domain biochemical assay; cell viability requires 10 μM for apoptosis induction in MDA-MB-231); S3I-201 IC50 ≈ 100 μM (MDA-MB-231) |
| Quantified Difference | HJC0123 is ~17.6-fold more potent than Stattic and ~345-fold more potent than S3I-201 in MDA-MB-231 breast cancer cells |
| Conditions | Alamar Blue cell viability assay, 72 h treatment; MCF-7, MDA-MB-231, AsPC1, Panc-1 cell lines. Stattic data from SH2 domain fluorescence polarization assay; S3I-201 data from cell viability assay in MDA-MB-231. |
Why This Matters
The 17- to 345-fold potency advantage translates to lower compound consumption in cell-based screening and potentially reduced off-target effects at therapeutically relevant concentrations.
- [1] Chen H, Yang Z, Ding C, et al. Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy. Eur J Med Chem. 2013;62:498-507. Table 1: HJC0123 IC50 values against MCF-7 (0.1 μM), MDA-MB-231 (0.29 μM), AsPC1 (1.25 μM), Panc-1 (0.26 μM). View Source
- [2] Schust J, Sperl B, Hollis A, Mayer TU, Berg T. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chem Biol. 2006;13(11):1235-1242. IC50 = 5.1 μM against STAT3 SH2 domain; apoptosis at 10 μM in MDA-MB-231. View Source
- [3] Siddiquee K, Zhang S, Guida WC, et al. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity. Proc Natl Acad Sci USA. 2007;104(18):7391-7396. S3I-201 IC50 ≈ 100 μM against MDA-MB-231. View Source
